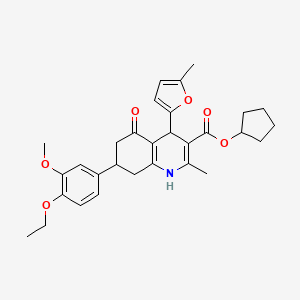![molecular formula C18H21NO4 B14946871 2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)
2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE is a complex organic compound with a unique tetracyclic structure. It contains 44 atoms in total, including 21 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms
Preparation Methods
The synthesis of ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the oxo, oxa, and aza functionalities. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, using advanced techniques such as catalytic processes and continuous flow chemistry .
Chemical Reactions Analysis
ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce oxo groups to hydroxyl groups or remove oxygen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE can be compared with other similar tetracyclic compounds, such as:
ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7.5.3.0~1,10~.0~3,8~]HEPTADECA-3,5,7-TRIENE-17-CARBOXYLATE (different stereoisomers): These compounds have the same molecular formula but differ in the spatial arrangement of atoms.
Other tetracyclic compounds with different functional groups: These compounds have similar core structures but different functional groups, leading to different chemical and biological properties.
ETHYL 16-OXO-2-OXA-15-AZATETRACYCLO[7530~1,10~
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 16-oxo-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3,5,7-triene-17-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-2-22-17(21)15-14-11-7-3-4-9-13(11)23-18(19-16(15)20)10-6-5-8-12(14)18/h3-4,7,9,12,14-15H,2,5-6,8,10H2,1H3,(H,19,20) |
InChI Key |
YSDMTIZGQWZMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3CCCCC3(NC1=O)OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


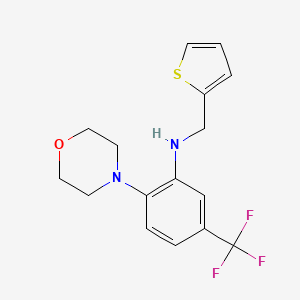

![methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B14946803.png)
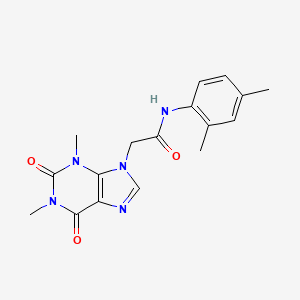
![5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline](/img/structure/B14946813.png)

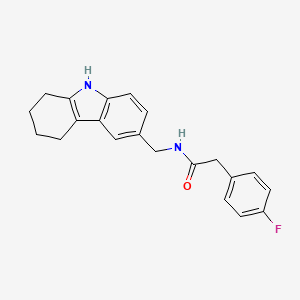
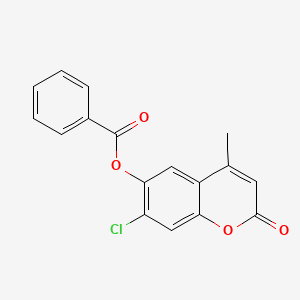
![5-[(4-tert-butylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14946829.png)
![4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B14946836.png)
![Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14946840.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946847.png)
![N-(2,6-dichlorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B14946861.png)
